molecular formula C25H28N4O5 B605642 Aspercolorin CAS No. 29123-52-2

Aspercolorin

Cat. No. B605642
CAS RN: 29123-52-2
M. Wt: 464.5 g/mol
InChI Key: KABHYYPZHZXPIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aspercolorin is typically produced by the fungus Aspergillus. The synthetic routes for this compound involve the cultivation of Aspergillus under specific conditions that promote the production of this metabolite . The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus strains. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . After fermentation, this compound is extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Aspercolorin undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Mechanism of Action

The mechanism of action of aspercolorin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but this compound is known to modulate the activity of certain enzymes and signaling pathways .

Comparison with Similar Compounds

Aspercolorin is unique due to its cyclic peptide structure and the presence of a 5-methoxyanthranilic acid moiety. Similar compounds include other cyclic peptides and fungal metabolites, such as:

This compound stands out due to its specific structural features and its unique biological activities.

properties

IUPAC Name

14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABHYYPZHZXPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017580
Record name Aspercolorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29123-52-2
Record name Aspercolorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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